Methyl 4,4-dinitrovalerate
CAS No.: 6921-12-6
Cat. No.: VC18758933
Molecular Formula: C6H10N2O6
Molecular Weight: 206.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6921-12-6 |
|---|---|
| Molecular Formula | C6H10N2O6 |
| Molecular Weight | 206.15 g/mol |
| IUPAC Name | methyl 4,4-dinitropentanoate |
| Standard InChI | InChI=1S/C6H10N2O6/c1-6(7(10)11,8(12)13)4-3-5(9)14-2/h3-4H2,1-2H3 |
| Standard InChI Key | XJYBIOQYCBWSAV-UHFFFAOYSA-N |
| Canonical SMILES | CC(CCC(=O)OC)([N+](=O)[O-])[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Structure
Methyl 4,4-dinitrovalerate, systematically named methyl 4,4-dinitropentanoate, features a pentanoate backbone with two nitro groups (-NO₂) at the fourth carbon and a methyl ester group at the terminal position. Its IUPAC name and SMILES notation are:
The 3D structure reveals a planar nitro group geometry, with steric and electronic effects influencing reactivity .
Physicochemical Properties
Key properties include:
The compound’s high density and boiling point correlate with strong intermolecular interactions from nitro groups .
Synthesis and Reaction Pathways
Historical Synthesis (Shechter & Zeldin, 1951)
The foundational method involves:
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Nitration of Valeric Acid Derivatives: Reacting 4-nitrovaleric acid with methanol under acidic conditions.
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Esterification: Using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to form the methyl ester .
Reaction Scheme:
Modern Optimization
Recent advancements utilize γ-butyrolactone and phosphorus trichloride in methanol, achieving yields up to 95.6% under controlled conditions (50°C, 1 hour) . Key parameters:
Physicochemical and Spectroscopic Analysis
Spectral Data
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¹H NMR (CDCl₃): δ 1.35–1.45 (m, 2H, CH₂), 2.50–2.60 (m, 2H, CH₂COO), 3.70 (s, 3H, OCH₃), 4.30–4.40 (m, 1H, CH(NO₂)₂) .
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IR (KBr): 1730 cm⁻¹ (C=O), 1540 cm⁻¹ and 1370 cm⁻¹ (NO₂ asymmetric/symmetric stretch) .
Stability and Reactivity
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Thermal Decomposition: Begins at 180°C, releasing NOₓ gases .
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Hydrolytic Sensitivity: Stable in anhydrous conditions but hydrolyzes in aqueous acid/base to 4,4-dinitrovaleric acid .
Applications and Industrial Relevance
Energetic Materials
Nitroaliphatic compounds like methyl 4,4-dinitrovalerate are precursors in explosives due to high nitrogen content (13.6%) and oxygen balance (-34.9) . Impact sensitivity studies (QSPR models) classify it as moderately sensitive (h₅₀ = 25–50 cm) .
Pharmaceutical Intermediates
The nitrovinyl moiety in related compounds shows biological potential, though ADME studies indicate poor druglikeness (Lipinski rule violations) .
Organic Synthesis
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Nitration Reagent: Transfers nitro groups in aromatic substitutions under catalytic conditions .
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Crosslinking Agent: Utilized in polymer chemistry for nitro-functionalized resins .
Future Research Directions
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